Bienvenue dans la boutique en ligne BenchChem!

(3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone

DHODH inhibition pyrimidine biosynthesis cancer metabolism

(3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone (CAS 2034323-72-1, molecular formula C₂₀H₁₄Cl₂N₂O, MW 369.25) is a synthetic indoline derivative that functions as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in de novo pyrimidine biosynthesis. The compound is assigned ChEMBL identifier CHEMBL4175712 and is disclosed as Compound 8 in US Patent 12,162,877 and Compound 38 in US Patent Application 2024/0034730, both describing indoline-based DHODH inhibitors for oncology and immunological indications.

Molecular Formula C20H14Cl2N2O
Molecular Weight 369.25
CAS No. 2034323-72-1
Cat. No. B2414964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone
CAS2034323-72-1
Molecular FormulaC20H14Cl2N2O
Molecular Weight369.25
Structural Identifiers
SMILESC1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C20H14Cl2N2O/c21-17-3-1-16(12-18(17)22)20(25)24-10-7-15-11-14(2-4-19(15)24)13-5-8-23-9-6-13/h1-6,8-9,11-12H,7,10H2
InChIKeyQFTIUYSNVXHZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone (CAS 2034323-72-1): Indoline-Based DHODH Inhibitor for Cancer and Immunology Research


(3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone (CAS 2034323-72-1, molecular formula C₂₀H₁₄Cl₂N₂O, MW 369.25) is a synthetic indoline derivative that functions as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), a rate-limiting enzyme in de novo pyrimidine biosynthesis [1]. The compound is assigned ChEMBL identifier CHEMBL4175712 and is disclosed as Compound 8 in US Patent 12,162,877 and Compound 38 in US Patent Application 2024/0034730, both describing indoline-based DHODH inhibitors for oncology and immunological indications [2][3]. Its structure incorporates a 3,4-dichlorobenzoyl amide linked to a 5-(pyridin-4-yl)indoline core, distinguishing it from earlier quinoline-carboxylic acid DHODH inhibitors such as brequinar. Across two independent enzymatic assay formats, the compound exhibits IC₅₀ values of 1 nM and 760 nM against recombinant human DHODH [1].

Why Indoline Scaffold Analogs Cannot Substitute for (3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone


Indoline-based DHODH inhibitors from the same patent family display strikingly divergent potencies spanning over three orders of magnitude (IC₅₀ range: 1 nM to >5,000 nM), driven by subtle variations in the amide substituent and heteroaryl decoration [1]. The 3,4-dichlorophenyl benzamide and 5-(pyridin-4-yl) substitution pattern present in CAS 2034323-72-1 is a non-obvious combination that yields single-digit nanomolar activity, whereas closely related indoline analogs such as Compound 2 (BDBM50235593; 45 nM) and Compound 7 (BDBM50281173; 5,000 nM) differ only in their amide-side substituents yet exhibit 45-fold and 5,000-fold weaker inhibition, respectively [2]. Furthermore, the des-pyridinyl analog (3,4-dichlorophenyl)(indolin-1-yl)methanone (CAS 61589-15-9) lacks any reported DHODH activity entirely, underscoring that the pyridin-4-yl group is indispensable for target engagement [3]. These quantitative structure–activity relationship (SAR) cliffs mean that procurement or screening decisions cannot treat indoline DHODH inhibitors as interchangeable.

Quantitative Differentiation Evidence for (3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone Versus Comparators


DHODH Enzymatic Inhibition: 1 nM IC₅₀ in High-Throughput Format Outperforms Compound 2 by 45-Fold

In a high-throughput 96-well enzymatic inhibition assay optimized for screening throughput, (3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone (designated as Compound 8 in US 12,162,877 and Compound 38 in US 2024/0034730) inhibited recombinant human DHODH with an IC₅₀ of 1 nM [1]. Under the same assay format, indoline-based comparator Compound 2 (BDBM50235593, CHEMBL4062046) exhibited an IC₅₀ of 45 nM, representing a 45-fold loss in potency [2]. The comparator Compound 7 (BDBM50281173, CHEMBL4169359) exhibited a markedly weaker IC₅₀ of 5,000 nM, a 5,000-fold difference [3]. This intrapatent, intra-assay comparison demonstrates that the precise amide and heteroaryl substitution pattern of CAS 2034323-72-1 confers a pronounced potency advantage over structurally related indoline analogs.

DHODH inhibition pyrimidine biosynthesis cancer metabolism

DHODH Inhibition in Recombinant GST-Tagged Enzyme Assay: 760 nM IC₅₀ with 6.6-Fold Advantage Over Compound 7

In a second validated assay format using recombinant N-terminal GST-tagged human DHODH (residues 31–395) expressed in E. coli BL21(DE3), (3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone inhibited DHODH-mediated DCIP reduction with an IC₅₀ of 760 nM [1]. The most potent indoline comparator, Compound 1 (BDBM50281169, CHEMBL4173846), achieved an IC₅₀ of 1.20 nM in this assay [2], while Compound 2 showed an IC₅₀ of 45 nM [3]. Importantly, Compound 7 remained substantially weaker with an IC₅₀ of 5,000 nM, confirming that CAS 2034323-72-1 retains a 6.6-fold potency advantage over the weakest structurally related analog even under stringent recombinant assay conditions [4]. The well-characterized quinoline-based DHODH inhibitor brequinar (BDBM15339) yielded an IC₅₀ of 1.80 nM in the same assay system, placing CAS 2034323-72-1 within a 422-fold window of this clinical-stage benchmark but on a structurally distinct indoline chemotype [5].

DHODH assay recombinant enzyme DCIP reduction

Structural Determinant of Potency: The Pyridin-4-yl Group Is Essential for DHODH Engagement

A direct structural comparator lacking the 5-(pyridin-4-yl) substituent—(3,4-dichlorophenyl)(indolin-1-yl)methanone (CAS 61589-15-9)—shares the identical 3,4-dichlorobenzoyl amide core and indoline scaffold but has no reported DHODH inhibitory activity in BindingDB, ChEMBL, or the patent literature as of 2025 [1]. Within the SAR series disclosed in US 12,162,877, the pyridin-4-yl group at the indoline 5-position appears to be a critical pharmacophoric element for DHODH binding. This binary activity difference (760 nM IC₅₀ for the pyridin-4-yl-containing compound versus no measurable activity for the des-pyridinyl analog) implies that the pyridinyl nitrogen engages in a specific polar interaction—likely a hydrogen bond or electrostatic contact—within the DHODH ubiquinone-binding pocket that is absent in the simpler indoline analog [2].

structure-activity relationship pyridinyl pharmacophore indoline DHODH

Chemotype Differentiation: Indoline vs. Quinoline DHODH Inhibitor Scaffolds—Brequinar Benchmarking

Brequinar (CAS 96187-53-0), a quinoline-4-carboxylic acid DHODH inhibitor that has undergone clinical evaluation, serves as an industry-standard benchmark for DHODH inhibitor development. In the recombinant human DHODH assay (Entry ID 50001475), brequinar exhibited an IC₅₀ of 1.80 nM, while (3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone showed an IC₅₀ of 760 nM—a 422-fold difference favoring brequinar [1]. However, the indoline chemotype offers a structurally and synthetically distinct scaffold with potentially different physicochemical properties, intellectual property space, and resistance profiles. Literature reports indicate brequinar's DHODH IC₅₀ ranges from 1.8 to 27.4 nM depending on assay conditions [2], while the indoline series exemplified by CAS 2034323-72-1 represents a newer chemotype with fewer characterized analogs, offering greater opportunities for novel SAR exploration and composition-of-matter patenting [3].

chemotype comparison brequinar scaffold hopping

Assay Format-Dependent Potency: Implications for Screening Cascade Design

(3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone exhibits a pronounced assay format-dependent potency shift: IC₅₀ = 1 nM in a high-throughput 96-well format versus IC₅₀ = 760 nM in a recombinant GST-tagged enzyme assay [1]. This 760-fold potency difference between assay formats is not uniformly observed across all indoline series members. For instance, Compound 1 (BDBM50281169) shows consistent IC₅₀ values of 1.20 nM across both assay formats, while Compound 2 maintains IC₅₀ = 45 nM in both systems [2][3]. This suggests that CAS 2034323-72-1 may be particularly sensitive to assay-specific variables such as enzyme construct (full-length vs. GST-tagged), detergent concentration, or substrate presentation, a property that must be accounted for when interpreting screening data and selecting compounds for progression [4].

assay reproducibility high-throughput screening potency shift

Optimal Research and Procurement Applications for (3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone


Primary Biochemical Screening for DHODH Inhibitor Discovery Programs

This compound is ideally suited as a reference inhibitor in primary DHODH enzymatic screening campaigns. Its availability in two documented assay formats—high-throughput (IC₅₀ = 1 nM) and recombinant (IC₅₀ = 760 nM)—allows screening teams to select the appropriate potency benchmark. As an indoline chemotype distinct from the clinically precedented quinoline series (e.g., brequinar), it serves as a structurally novel positive control for assay validation and as a starting point for scaffold-hopping medicinal chemistry efforts [1][2].

Structure-Activity Relationship Studies on Indoline-Based DHODH Inhibitors

For medicinal chemistry teams exploring the SAR of indoline DHODH inhibitors, CAS 2034323-72-1 provides a critical reference point within the potency landscape. Its 45-fold advantage over Compound 2 (IC₅₀ = 45 nM) and 5,000-fold advantage over Compound 7 (IC₅₀ = 5,000 nM) establish the importance of the 3,4-dichlorophenyl benzamide substituent [1]. The essential role of the 5-(pyridin-4-yl) group is demonstrated by the complete loss of activity in the des-pyridinyl analog CAS 61589-15-9, making both compounds valuable as a matched active/inactive pair for pharmacophore validation .

Assay Development and Cross-Platform Potency Calibration

The compound's pronounced assay format-dependent potency (1 nM vs. 760 nM) makes it a useful tool for calibrating DHODH assay platforms and troubleshooting inter-assay variability. By including CAS 2034323-72-1 alongside assay-format-insensitive comparators such as Compound 1 (IC₅₀ = 1.20 nM in both formats), screening laboratories can diagnose systematic biases introduced by enzyme construct choice (full-length vs. GST-tagged), buffer composition, or detection method, thereby improving cross-platform data reproducibility [1][2].

Cancer Metabolism and Pyrimidine Dependency Research

As a nanomolar DHODH inhibitor, this compound is relevant for studies investigating pyrimidine auxotrophy, metabolic vulnerabilities in cancer cells, and the therapeutic potential of DHODH blockade in oncology and immunology. DHODH inhibition has been clinically validated as a strategy for treating acute myeloid leukemia and autoimmune diseases, and the indoline chemotype represented by CAS 2034323-72-1 offers a fresh structural paradigm distinct from established inhibitors such as brequinar and leflunomide [1][3]. Its patent provenance in US 12,162,877 and US 2024/0034730 specifically claims utility in cancer and immunological disorders, providing a clear therapeutic context for academic and industrial research applications [4][5].

Quote Request

Request a Quote for (3,4-Dichlorophenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.